Japonicin-1CDYa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFPLALLCKVFKKC |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Japonicin 1cdya
Origin and Source Organism: Rana dybowskii Secretions
Japonicin-1CDYa is a naturally occurring antimicrobial peptide that originates from the skin secretions of the amphibian species Rana dybowskii. cpu-bioinfor.orgnih.gov This frog is also commonly known as the Korean brown frog or Dybovsky's frog and is found in regions of China. cpu-bioinfor.orgnih.gov The skin of amphibians is a rich source of host defense peptides (HDPs), which are secreted as part of the animal's innate immune system to protect against pathogens. nih.govnih.gov this compound is one of numerous peptides identified from this particular frog species, which also produces peptides from other families such as brevinin-1 (B586460), brevinin-2, and temporin. nih.govcapes.gov.br The designation "CDY" in the peptide's name indicates its origin from a Chinese frog (C) found in the Dongbei Region (D), specifically the city of Xifeng (Y). nih.gov
Isolation Methodologies from Natural Sources
The identification of this compound from the complex mixture of peptides in frog skin secretions involves a combination of advanced biochemical and molecular biology techniques. nih.govresearchgate.net Researchers utilize a "shotgun" approach that combines direct peptide analysis with genetic sequencing to characterize the full scope of antimicrobial peptides present. nih.gov
Mass spectrometry is a critical tool for the direct analysis and sequencing of peptides from natural sources. nih.gov In the study of Rana dybowskii secretions, researchers employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. citius.technology This method allows for the precise determination of the molecular masses of the various peptides in the secretion. citius.technology Further fragmentation and analysis using tandem mass spectrometry (MS/MS) enables the de novo sequencing of the peptide's amino acid chain, revealing its primary structure. citius.technology This approach was fundamental in identifying the molecular weight and ultimately the amino acid sequence of this compound. nih.gov
To understand the biosynthesis of this compound, scientists use cDNA sequencing. nih.gov This molecular technique involves creating a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. researchgate.netnih.gov By sequencing the cDNAs, researchers can deduce the amino acid sequence of the precursor proteins that contain the mature peptide. nih.gov
Amphibian antimicrobial peptide precursors typically have a conserved structure consisting of a signal peptide sequence, an acidic pro-region, and a C-terminal domain that holds the sequence of the final, active peptide. nih.govlongdom.org The precursor is processed post-translationally, where enzymes cleave off the signal and acidic regions to release the mature peptide. longdom.org This cDNA analysis confirms that this compound is produced as part of a larger precursor protein before being processed into its final, active form. nih.govresearchgate.net
Primary Amino Acid Sequence Analysis
The structural analysis of this compound reveals its composition and its relationship to other known peptides.
The primary amino acid sequence of this compound has been determined as FFPLALLCKVFKKC . cpu-bioinfor.orglongdom.org It is a 14-amino-acid-long peptide. cpu-bioinfor.org A key structural feature is the presence of a disulfide bond formed between the two cysteine (Cys) residues at positions 8 and 14. cpu-bioinfor.org This creates a cyclic structure at the C-terminal end of the peptide. cpu-bioinfor.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | FFPLALLCKVFKKC | cpu-bioinfor.orglongdom.org |
| Sequence Length | 14 | cpu-bioinfor.org |
| Molecular Mass | 1657.15 Da | cpu-bioinfor.org |
| Structure | Cyclic (Disulfide bond Cys8-Cys14) | cpu-bioinfor.org |
| Net Charge | +3 | cpu-bioinfor.org |
| Basic Residues | 3 (Lys, Lys, Lys) | cpu-bioinfor.org |
| Acidic Residues | 0 | cpu-bioinfor.org |
This compound is classified as a member of the japonicin-1 (B1576315) peptide family, which was first identified in the Japanese brown frog, Rana japonica. researchgate.netgoogle.com The parent peptide, Japonicin-1, has the sequence FFPIGVFCKIFKTC. google.com
This compound shows significant homology to Japonicin-1 but is distinguished by six amino acid substitutions. longdom.orgresearchgate.net This level of variation is common among host defense peptides, even between closely related frog species, and reflects evolutionary adaptation to different microbial environments. nih.gov The differences in amino acid composition can lead to variations in the peptides' physicochemical properties and biological activities.
Table 2: Sequence Comparison of this compound and Japonicin-1
| Peptide | Amino Acid Sequence | Length | Key Differences | Reference |
|---|---|---|---|---|
| This compound | F F P L A L L C K V F K K C | 14 | L4, L6, L7, V10, K12, K13 | cpu-bioinfor.orglongdom.org |
| Japonicin-1 | F F P I G V F C K I F K T C | 14 | I4, G6, F7, I10, T12 | researchgate.netgoogle.com |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Japonicin-1 |
| Brevinin-1 |
| Brevinin-2 |
Analysis of Amino Acid Composition and Residue Characteristics
The amino acid composition of this compound is fundamental to its structure and function. The peptide is characterized by a high proportion of hydrophobic and basic residues.
Detailed Research Findings
The primary sequence of this compound is FFPLALLCKVFKKC. An analysis of its 14 amino acids reveals a specific composition that dictates its physicochemical properties. The peptide contains three basic residues (Lysine) and eight hydrophobic residues (Phenylalanine, Leucine, Alanine, Valine). Notably, it lacks any acidic residues (Aspartic acid, Glutamic acid). This composition results in a net positive charge and a significant hydrophobic character, which are common features of many antimicrobial peptides and are essential for their interaction with microbial membranes. cpu-bioinfor.org The isoelectric point (pI) of this compound is calculated to be 9.39, reflecting its basic nature. Compared to Japonicin-1, this compound features six amino acid substitutions, highlighting the diversity within this peptide family. researchgate.netlongdom.org
Interactive Data Tables
Table 1: Amino Acid Composition of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Count | Percentage |
| Phenylalanine | Phe | F | 3 | 21.4% |
| Leucine | Leu | L | 3 | 21.4% |
| Lysine (B10760008) | Lys | K | 3 | 21.4% |
| Cysteine | Cys | C | 2 | 14.3% |
| Proline | Pro | P | 1 | 7.1% |
| Alanine | Ala | A | 1 | 7.1% |
| Valine | Val | V | 1 | 7.1% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Sequence | FFPLALLCKVFKKC |
| Sequence Length | 14 |
| Molecular Formula | C82H129N17O15S2 |
| Mass | 1657.15 Da |
| Isoelectric Point (pI) | 9.39 |
| Net Charge | +3 |
| Basic Residues | 3 |
| Acidic Residues | 0 |
| Hydrophobic Residues | 8 |
| Structure | Cyclic (Disulfide bond: Cys8-Cys14) |
Conformational Characteristics and Structure Function Relationships
Predicted Secondary Structural Propensities (e.g., Alpha-Helical Conformation)
The prediction of a peptide's secondary structure from its amino acid sequence is a fundamental step in understanding its function. nih.govplos.org These predictive methods utilize algorithms that analyze patterns in amino acid sequences to determine the propensity of different regions to form structures like alpha-helices, beta-sheets, or random coils. plos.orgarxiv.org
For the Japonicin family, structural predictions have offered initial insights. A secondary structure prediction for the parent peptide, Japonicin-1 (B1576315), suggested a lack of any alpha-helical conformation. researchgate.net While specific, detailed structural predictions for Japonicin-1CDYa are not extensively documented in available literature, and some databases note an absence of a predicted structure, its activity profile suggests a conformation optimized for membrane interaction. cpu-bioinfor.org The propensity of AMPs to adopt specific secondary structures, such as amphipathic alpha-helices, is often environmentally dependent, with a more defined structure being adopted upon interaction with a bacterial membrane. imrpress.com Therefore, while predictions based on the primary sequence alone may indicate a disordered or random coil structure in an aqueous solution, the peptide likely undergoes a conformational change in a membrane-mimetic environment.
Identification and Functional Role of Disulfide Bonds (e.g., within the cyclic region for Japonicin-1 family)
A defining structural feature of the Japonicin-1 peptide family, including this compound, is the presence of a single disulfide bond that creates a cyclic region within the peptide. researchgate.net In this compound, this covalent bond forms between the thiol groups of two cysteine residues located at positions 8 and 14 of the 14-amino-acid sequence (FFPLALLCKVFKKC). cpu-bioinfor.org This cyclization results in a constrained loop structure, a feature common to many antimicrobial peptides. researchgate.net
Disulfide bonds are critical post-translational modifications that play a significant role in the folding and stability of proteins and peptides. creative-proteomics.comnih.gov By creating a covalent linkage, the disulfide bridge imparts conformational rigidity to the peptide backbone. creative-proteomics.com This structural stabilization is crucial for several reasons:
Maintaining Active Conformation: The bond helps to lock a segment of the peptide into a specific three-dimensional shape that is optimal for biological activity, such as binding to and disrupting a microbial membrane. creative-proteomics.comnih.gov
Increasing Stability: It can protect the peptide from degradation by proteases, thereby increasing its stability and effective lifespan in a biological context. nih.gov
Constraining Flexibility: The cyclic structure reduces the conformational entropy of the unfolded state, which can facilitate more efficient binding to its target. nih.gov
In the Japonicin-1 family, this disulfide-bonded cyclic region is referred to as a "Rana box," and its integrity is considered essential for the peptide's function. researchgate.net
Biophysical Characterization of Peptide-Membrane Interactions
The primary mechanism of action for many antimicrobial peptides, including likely this compound, involves direct interaction with the plasma membranes of target microorganisms. imrpress.comnih.gov Biophysical techniques are essential for characterizing these interactions at a molecular level, providing insight into how the peptide's structure relates to its membrane-disrupting function. nih.govnih.govcam.ac.uk
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins. rsc.orgresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. creative-proteomics.comuq.edu.au The resulting CD spectrum provides a signature of the peptide's dominant secondary structure. harvard.edu
Alpha-helical structures typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm. researchgate.net
Beta-sheet structures generally exhibit a negative band between 210-220 nm and a positive band near 195-200 nm. researchgate.net
Random coil or disordered structures are characterized by a strong negative band near 200 nm. researchgate.net
While specific CD spectra for this compound are not detailed in the available research, this technique is invaluable for studying AMPs. By performing CD analysis in aqueous buffer versus membrane-mimetic environments (like micelles or liposomes), researchers can observe conformational changes upon membrane binding. creative-proteomics.com It is a common feature of AMPs to exist as a random coil in solution and fold into a more ordered, often amphipathic, structure upon encountering the lipid environment of a target membrane. imrpress.com CD spectroscopy would be the primary method to confirm such a transition for this compound, providing direct evidence of its structural rearrangement during its interaction with membranes.
The balance between hydrophobicity and amphipathicity is a critical determinant of an antimicrobial peptide's activity and selectivity. nih.govnih.gov
Hydrophobicity , the property of being repelled by water, drives the insertion of the peptide into the nonpolar, lipid acyl chain core of the bacterial membrane. nih.gov
Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic (charged or polar) residues, allowing the peptide to interact simultaneously with the hydrophobic membrane interior and the polar lipid headgroups. imrpress.comnih.gov
This compound is a cationic peptide with a net positive charge of +3, which facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes. cpu-bioinfor.org Compared to its parent peptide, Japonicin-1, this compound is described as having higher amphiphilicity and a higher net positive charge, which may contribute to its potent antimicrobial activity. researchgate.net The peptide's sequence contains a significant number of hydrophobic residues (8 out of 14 amino acids), underscoring the importance of hydrophobic interactions for its function. cpu-bioinfor.org This combination of cationic and hydrophobic/amphipathic character is the hallmark of membrane-active AMPs, enabling them to bind to and disrupt the membrane barrier, leading to cell death. imrpress.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Sequence | FFPLALLCKVFKKC | cpu-bioinfor.org |
| Molecular Formula | C82H127N17O15S2 | |
| Molecular Weight | 1655.15 Da | |
| Linear/Cyclic | Cyclic (Disulfide bond between Cys8 and Cys14) | cpu-bioinfor.org |
| Net Charge | +3 | cpu-bioinfor.org |
| Isoelectric Point (pI) | 9.39 | cpu-bioinfor.org |
| Hydrophobic Residues | 8 | cpu-bioinfor.org |
| Basic Residues | 3 | cpu-bioinfor.org |
| Acidic Residues | 0 | cpu-bioinfor.org |
Antimicrobial Activity Profile and Spectrum of Action
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Japonicin-1CDYa has demonstrated limited activity against the Gram-positive bacterium Staphylococcus aureus. mybiosource.com Studies determining its minimum inhibitory concentration (MIC)—the lowest concentration of the peptide that prevents visible growth of the bacterium—have found the value to be greater than 100 µM. cpu-bioinfor.orgcpu-bioinfor.orgmybiosource.com This indicates a relatively low potency against this particular Gram-positive strain. mybiosource.com
Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
In contrast to its activity against Gram-positive bacteria, this compound shows more potent efficacy against the Gram-negative bacterium Escherichia coli. longdom.org The minimum inhibitory concentration (MIC) for E. coli has been reported as 25 µM. cpu-bioinfor.orgcpu-bioinfor.orgmybiosource.com Another study recorded an MIC of 25 µg/ml against Rana chensinensis. citius.technologyresearchgate.net This demonstrates a significant level of activity against this common Gram-negative pathogen. longdom.org
Comparative Analysis of Potency Across Bacterial Species
The antimicrobial potency of this compound is notably different when comparing its effect on Gram-positive versus Gram-negative bacteria. The peptide is considerably more active against Escherichia coli (MIC = 25 µM) than against Staphylococcus aureus (MIC > 100 µM). cpu-bioinfor.orgcpu-bioinfor.orgmybiosource.com This differential activity highlights a targeted spectrum of action.
When compared to other antimicrobial peptides isolated from Rana chensinensis, this compound's potency can be put into perspective. For instance, Brevinin-1CDYa exhibits a stronger activity with an MIC of 12.5 µg/ml, while Temporin-CDYb is significantly less active with an MIC greater than 100 µg/ml. citius.technologyresearchgate.net
Table 1: Antimicrobial Efficacy of this compound and Other Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | >100 µM |
| This compound | Escherichia coli | 25 µM |
| Brevinin-1CDYa | Rana chensinensis | 12.5 µg/ml |
Specificity of Biological Activity (e.g., Lack of Hemolytic Activity Towards Mammalian Erythrocytes)
A key aspect of an antimicrobial peptide's profile is its specificity for microbial cells over host cells. This compound demonstrates a favorable profile in this regard, as it lacks significant hemolytic activity against human erythrocytes. cpu-bioinfor.orgcpu-bioinfor.orgmybiosource.com The concentration required to cause 50% hemolysis (HC50) for human red blood cells is reported to be greater than 300 µM. cpu-bioinfor.org This value is substantially higher than its effective antimicrobial concentration against E. coli, suggesting a degree of selectivity for bacterial membranes over mammalian cell membranes. cpu-bioinfor.orgmybiosource.com
Table 2: Hemolytic Activity of this compound
| Peptide | Cell Type | HC50 (50% Hemolytic Concentration) |
|---|
| This compound | Human Erythrocytes | >300 µM |
Molecular and Cellular Mechanisms of Antimicrobial Action
Interaction with Bacterial Cell Membranes
The cell membrane of bacteria is a critical barrier, essential for maintaining cellular integrity and regulating the passage of substances. For many antimicrobial peptides, this structure is the primary target. The initial interaction is typically governed by electrostatic forces between the cationic peptide and the negatively charged components of the bacterial cell surface. frontiersin.org Following this initial binding, the peptide can induce significant structural changes in the membrane, leading to a loss of its barrier function.
Membrane Permeabilization and Disruption
The bactericidal activity of many amphibian-derived antimicrobial peptides is directly linked to their ability to permeabilize and disrupt the cell membrane. researchgate.net While specific data for Japonicin-1CDYa is part of ongoing research, the mechanisms of closely related peptides from the Japonicin-1 (B1576315) family, such as Japonicin-1Npa and Japonicin-1Npb, have been investigated. nih.gov The prevailing hypothesis is that these peptides, upon binding to the bacterial membrane, cause an increase in its permeability. bioone.org This process allows the leakage of essential intracellular components, such as ions and metabolites, and disrupts the electrochemical gradients necessary for cellular life, ultimately leading to cell death.
Several models describe the process of membrane permeabilization by AMPs. These include the "barrel-stave," "toroidal pore," and "carpet" models. In the "barrel-stave" and "toroidal pore" models, the peptides insert themselves into the lipid bilayer to form pores, differing in whether the lipid monolayers bend to line the pore. In the "carpet" model, the peptides accumulate on the membrane surface, disrupting its structure in a detergent-like manner once a critical concentration is reached. The exact model that this compound follows is yet to be definitively determined, but the outcome is a catastrophic failure of the membrane's integrity.
Visualization of Surface Disruption (e.g., Scanning Electron Microscopy Studies)
Scanning electron microscopy (SEM) is a powerful tool for visualizing the morphological changes induced by antimicrobial peptides on bacterial surfaces. Studies on peptides from the Japonicin-1 family, specifically Japonicin-1Npa and Japonicin-1Npb, have utilized SEM to investigate their antimicrobial mechanisms. nih.govresearchgate.net These investigations are crucial for confirming that the mode of action involves direct damage to the bacterial cell envelope.
While specific SEM images for this compound are not yet widely published, studies on other frog-derived AMPs provide a clear picture of the expected effects. For instance, SEM analysis of bacteria treated with the frog skin peptide brevinin-2MP revealed obvious expansion, deformation, and in some cases, the overflow of intracellular contents from the bacterial cells. nih.govfrontiersin.org Similarly, SEM has been used to observe a range of surface abnormalities on Staphylococcus aureus and E. coli when treated with other AMPs from the Glandirana genus of frogs. mdpi.com These visual data corroborate the membrane disruption mechanism, showing clear evidence of pore formation and structural damage.
| Peptide Family | Observed Effect on Bacterial Membrane (via SEM) | Target Organisms |
| Japonicin-1 | Investigation of antimicrobial mechanisms through SEM has been performed. nih.govresearchgate.net | Escherichia coli, Staphylococcus aureus |
| Brevinin-2 | Obvious expansion, deformation, and overflow of intracellular contents. nih.govfrontiersin.org | Escherichia coli, Staphylococcus aureus |
| Glandirana AMPs | Induction of a range of surface abnormalities. mdpi.com | Staphylococcus aureus, E. coli, C. albicans |
Hypothesized Intracellular Target Modulation (General AMP mechanism; specific data for this compound to be confirmed)
While membrane disruption is a primary mechanism for many AMPs, it is not always the sole mode of action. frontiersin.org Some peptides, after permeabilizing the membrane or through other translocation mechanisms, can enter the bacterial cytoplasm and interfere with essential intracellular processes. frontiersin.org These intracellular targets can include DNA, RNA, and various proteins involved in critical cellular functions like cell wall synthesis, protein synthesis, and enzymatic activity. frontiersin.org
For some AMPs, such as certain bactenecins and human defensins, it has been shown that they can inhibit the synthesis of nucleic acids and proteins. frontiersin.org It is hypothesized that once this compound breaches the cell membrane, it may also exert its antimicrobial effects by interacting with and modulating such intracellular targets. However, specific experimental data confirming these intracellular mechanisms for this compound are still required. The investigation into whether this compound has specific intracellular targets remains an active area of research in the development of new antimicrobial agents.
Biosynthesis and Processing in Amphibian Granular Glands
Overview of Precursor Peptide Synthesis and Post-Translational Modification
Like many other amphibian antimicrobial peptides, Japonicin-1CDYa is initially synthesized as a larger precursor protein, often referred to as a prepropeptide. This precursor has a characteristic tripartite structure consisting of a signal peptide, an acidic pro-region, and the C-terminal sequence of the mature this compound.
The synthesis begins with the translation of the corresponding mRNA on ribosomes. The N-terminal signal peptide, a short, hydrophobic sequence of amino acids, directs the nascent polypeptide chain into the endoplasmic reticulum for further processing. This signal peptide is crucial for targeting the precursor to the secretory pathway within the granular gland cells.
Following translocation into the endoplasmic reticulum, the precursor peptide undergoes several post-translational modifications. A key modification for many peptides in the brevinin family, including this compound, is the formation of a disulfide bond. In a study on antimicrobial peptides from Rana dybowskii, it was noted that peptides in the brevinin-1 (B586460) and Japonicin-1 (B1576315) families were identified, which are known for these structural features.
The acidic pro-region of the precursor is thought to play several roles. It may assist in the correct folding of the mature peptide and is believed to keep the peptide in an inactive state, preventing any potential cytotoxic effects on the host's own cells until it is secreted.
A study that successfully cloned the cDNAs encoding precursors for Japonicin-1Ja and Japonicin-2Ja from the related species Rana japonica revealed a similar organization. The precursor proteins had a highly conserved signal peptide, a relatively conserved intervening sequence (the acidic pro-region), and a hypervariable region corresponding to the mature antimicrobial peptide. This structural conservation suggests a common biosynthetic pathway for Japonicin peptides.
| Precursor Peptide Region | Function |
| Signal Peptide | Directs the precursor to the secretory pathway. |
| Acidic Pro-region | May aid in proper folding and maintains the peptide in an inactive state. |
| Mature Peptide Sequence | The C-terminal portion that becomes the active antimicrobial peptide. |
Proteolytic Cleavage Events Leading to Mature Peptide Formation
The transformation of the inactive precursor into the mature, biologically active this compound is accomplished through a series of precise proteolytic cleavage events. These cleavages occur at specific recognition sites within the precursor peptide.
The first cleavage event is the removal of the N-terminal signal peptide, which typically occurs during or shortly after the translocation of the precursor into the endoplasmic reticulum. This cleavage is carried out by a signal peptidase.
Subsequent cleavage events release the mature peptide from the acidic pro-region. In many amphibian antimicrobial peptide precursors, this cleavage occurs at a dibasic amino acid site, most commonly a Lysyl-Arginine (Lys-Arg) pair. These sites are recognized and cleaved by a class of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteinases. While the specific enzymes acting on the this compound precursor have not been definitively identified, the presence of such cleavage sites is a hallmark of this processing pathway in amphibians.
The final step in the maturation of many brevinin-family peptides is the formation of a C-terminal disulfide bridge, creating a cyclic structure known as the "Rana box". This feature is characteristic of many antimicrobial peptides isolated from frogs of the genus Rana. The intramolecular disulfide bond is crucial for the peptide's structure and biological activity.
The mature this compound is then stored in the granular glands until it is released onto the skin surface in response to stress or injury, where it can exert its antimicrobial effects against a wide range of pathogens. The study by Jin et al. (2009) on the skin secretions of Rana dybowskii successfully identified the mature sequences of several antimicrobial peptides, including those from the Japonicin-1 family, confirming their presence in the final secretome.
| Cleavage Step | Enzyme (Likely) | Location | Outcome |
| Step 1 | Signal Peptidase | Endoplasmic Reticulum | Removal of the N-terminal signal peptide. |
| Step 2 | Prohormone Convertase | Secretory Pathway (Golgi/Granules) | Cleavage at a dibasic site (e.g., Lys-Arg) to release the mature peptide from the acidic pro-region. |
Synthetic Methodologies and Peptide Engineering Approaches
Chemical Synthesis Techniques for Japonicin-1CDYa (e.g., Solid-Phase Peptide Synthesis - SPPS)
The primary method for the chemical synthesis of peptides like this compound is Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by R. Bruce Merrifield, allows for the efficient and controlled assembly of amino acids into a desired peptide sequence. peptide.com The general principle of SPPS involves anchoring the C-terminal amino acid of the target peptide to an insoluble polymer resin. peptide.com The subsequent amino acids are then added in a stepwise fashion, with each coupling reaction driven to completion by using an excess of the soluble, protected amino acid. peptide.com
The synthesis cycle in SPPS consists of two main steps: deprotection and coupling. uci.eduresearchgate.net First, the protecting group on the α-amino group of the resin-bound amino acid is removed. uci.edu Following this deprotection, the next protected amino acid is "activated" and added, forming a peptide bond. researchgate.net This cycle is repeated until the entire peptide chain is assembled. peptide.com Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed. uci.edu
Two main chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.com Both methods are viable for synthesizing peptides such as this compound and its derivatives. google.com The choice between Boc and Fmoc chemistry depends on the specific peptide sequence and the desired final product characteristics. Fmoc-based SPPS has become a standard method for synthesizing a wide range of peptides due to its milder deprotection conditions. vapourtec.com
While specific literature detailing the complete synthesis of this compound is not extensively available, the synthesis of other peptides from the same frog, Rana dybowskii, such as dybowskin-1CDYa and dybowskin-2CDYa, has been successfully achieved through chemical synthesis for activity testing. This demonstrates the applicability of these synthetic methods for producing Japonicin-family peptides. A general process for Fmoc-based SPPS is outlined in the table below.
| Step | Description |
| Resin Loading | The first C-terminal amino acid is attached to a solid resin support (e.g., Rink amide resin for a C-terminal amide). uci.edu |
| Deprotection | The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed, typically using a piperidine (B6355638) solution. uci.edu |
| Coupling | The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. uci.edu |
| Washing | The resin is washed after each deprotection and coupling step to remove excess reagents and by-products. peptide.com |
| Repeat Cycle | The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is fully assembled. peptide.com |
| Cleavage and Deprotection | The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. uci.edu |
Strategies for Amino Acid Substitutions and Sequence Modifications
Amino acid substitution is a fundamental strategy in peptide engineering to enhance the biological activity and selectivity of antimicrobial peptides. mdpi.com By replacing specific amino acids, researchers can modulate key physicochemical properties such as cationicity and hydrophobicity, which are critical for antimicrobial efficacy.
Impact of Cationicity and Hydrophobicity Modifications on Antimicrobial Efficacy
The antimicrobial activity of peptides like this compound is intrinsically linked to their net positive charge (cationicity) and the proportion of hydrophobic residues. imrpress.com These properties govern the peptide's initial interaction with the negatively charged bacterial membrane and its subsequent disruption. nih.gov
Cationicity: A net positive charge is crucial for the initial electrostatic attraction of the peptide to the anionic components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.com An increase in cationicity, often achieved by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance this initial binding and, consequently, the antimicrobial potency. Conversely, a reduction in the net positive charge can lead to diminished antimicrobial activity. For instance, a study on japonicin-2Cha, a related peptide, suggested that its weaker antimicrobial activity compared to japonicin-2 (B1576311) was due to a reduction in cationicity resulting from amino acid substitutions (Ala12→Glu and Lys20→Asn). researchgate.net
Hydrophobicity: Hydrophobicity dictates the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. nih.gov After the initial electrostatic attraction, the hydrophobic residues of the peptide interact with the hydrophobic acyl chains of the membrane lipids, leading to membrane permeabilization and cell death. nih.gov Modifying the hydrophobicity through amino acid substitutions can fine-tune the peptide's lytic activity. However, an optimal balance is necessary, as excessive hydrophobicity can lead to increased toxicity towards host cells (hemolytic activity) and reduced solubility. acs.org Studies on other antimicrobial peptides have shown that substituting hydrophobic amino acids can significantly impact antibacterial activity and lipid bilayer binding. nih.gov
This compound itself is a product of natural amino acid substitutions, containing six different amino acids compared to japonicin-1 (B1576315). researchgate.netlongdom.org This natural variation underscores the role of amino acid changes in defining the peptide's biological activity profile.
Design and Evaluation of Derivative Peptides with Enhanced Activity
The design of derivative peptides based on a natural template like this compound is a promising approach to develop novel antimicrobial agents with improved therapeutic potential. biorxiv.orgbiorxiv.org This process involves making targeted modifications to the peptide's sequence and structure to enhance its antimicrobial potency, broaden its spectrum of activity, and improve its stability.
The evaluation of these newly designed derivatives is a critical step. It typically involves a series of in vitro and sometimes in silico assessments. Chemically synthesized peptide derivatives are first tested for their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov This provides a quantitative measure of their antimicrobial efficacy.
For example, chemically synthesized derivatives of dybowskin-1CDYa and dybowskin-2CDYa, peptides isolated from the same source as this compound, were found to possess strong antimicrobial activity with low hemolytic activity, highlighting them as interesting templates for developing new antibiotics. This approach of creating and testing derivatives is a common strategy in the field of antimicrobial peptide research. nih.govnih.govrsc.orgsioc-journal.cn
A study on other antimicrobial peptides demonstrated that the replacement of cysteine residues with serine and the modification of tryptophan residues with fluorinated analogs significantly enhanced antimicrobial activity without a notable increase in hemolytic effects. mdpi.com Such strategies could potentially be applied to this compound to create derivatives with enhanced performance. The table below summarizes the general workflow for designing and evaluating derivative peptides.
| Stage | Key Activities |
| Design | - In silico analysis of the parent peptide's structure-activity relationship. - Targeted amino acid substitutions to modify cationicity, hydrophobicity, and amphipathicity. - Introduction of modifications like D-amino acids or cyclization to increase stability. biorxiv.orgbiorxiv.org |
| Synthesis | - Chemical synthesis of the designed derivative peptides, typically using Solid-Phase Peptide Synthesis (SPPS). vapourtec.com |
| In Vitro Evaluation | - Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. nih.govnih.gov - Assessment of hemolytic activity against red blood cells to determine cytotoxicity. - Stability assays in the presence of proteases or serum. biorxiv.org |
| Mechanism of Action Studies | - Membrane permeabilization assays. - Fluorescence microscopy to visualize peptide-bacteria interaction. |
Through these iterative cycles of design, synthesis, and evaluation, researchers can develop novel peptide derivatives based on the this compound scaffold with superior antimicrobial properties.
In Vivo Biological Studies in Animal Models Non Human
Assessment of Antimicrobial Activity in Infection Models (e.g., in vitro and in vivo bacteriostatic assays)
Peptides belonging to the Japonicin family, isolated from amphibian skin secretions, have been identified as potent antimicrobial agents. Their activity is typically first quantified using in vitro bacteriostatic assays, which measure the minimum inhibitory concentration (MIC) required to inhibit the growth of specific pathogens. While data for Japonicin-1CDYa itself is specific, a close relative, Japonicin-2LF, has been studied extensively, showing powerful antimicrobial effects, particularly against Gram-positive bacteria.
Japonicin-2LF, isolated from the Fujian Large-headed Frog (Limnonectes fujianensis), exhibits potent bactericidal activity by permeabilizing the cell membranes of bacteria. nih.gov Its effectiveness against both reference strains and clinical isolates of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) has been established. nih.gov The peptide also shows efficacy in inhibiting and eradicating biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov
Interactive Table: Antimicrobial Activity of Japonicin-2LF
| Strain | Type | MIC (µM) |
|---|---|---|
| S. aureus (ATCC 25923) | Gram-positive | 8 |
| MRSA (ATCC 43300) | Gram-positive | 8 |
| MRSA (Clinical Isolate) | Gram-positive | 16 |
| P. aeruginosa (ATCC 27853) | Gram-negative | 64 |
| E. coli (ATCC 25922) | Gram-negative | 128 |
Data sourced from a 2019 study on Japonicin-2LF.
The therapeutic potential of these findings has been explored in non-human infection models. The wax moth larvae, Galleria mellonella, is a widely used in vivo model to assess the efficacy and toxicity of new antimicrobial compounds. researchgate.net In a G. mellonella infection model, treatment with Japonicin-2LF significantly decreased the mortality of larvae acutely infected with MRSA. nih.gov This in vivo study highlights the peptide's potential as a candidate for controlling MRSA infections. nih.govnih.gov
Exploration of Biological Functions Beyond Direct Antimicrobial Effects (e.g., Wound Healing Modulation in Murine Models if applicable to this compound or close relatives)
Research into peptides from the skin of Rana chensinensis, the species from which some Japonicin peptides were identified, reveals biological functions that extend beyond direct antimicrobial action, particularly in the realm of wound healing. researchgate.net These peptides have demonstrated the ability to significantly accelerate tissue repair in rodent models.
One study investigated the effects of Janus nanofibers loaded with Rana chensinensis skin peptides (RCSPs) and silver nanoparticles on full-thickness skin wounds in mice. The findings indicated that these specialized nanofibers could accelerate wound healing within 14 days. researchgate.net The observed effects included enhanced re-epithelialization, increased fibroblast proliferation, and the regeneration of capillaries and hair follicles. researchgate.net
In another study using a rat model, a peptide mixture (PMP) derived from Rana chensinensis was applied to full-thickness excisional wounds. The results showed that PMP therapy significantly shortened the healing time. researchgate.net It promoted the recovery of dermal and epithelial thickness and stimulated the regeneration of collagen, leading to a regenerated skin structure that closely resembled normal skin. researchgate.net The ability of amphibian-derived peptides to modulate the expression of key factors like Transforming Growth Factor-beta 1 (TGF-β1) is thought to be a mechanism behind these healing properties. mdpi.com These studies on closely related peptides from the same frog species underscore the potential for Japonicin-family peptides to act as modulators of wound repair. nih.gov
Future Research Directions and Theoretical Frameworks
Advanced Structural Characterization Techniques
A deeper understanding of Japonicin-1CDYa's three-dimensional structure is paramount to elucidating its mechanism of action. While initial studies have likely determined its primary amino acid sequence, advanced structural characterization techniques can provide high-resolution insights into its conformation in various environments.
Future research should employ a combination of cutting-edge techniques to analyze the structure of this compound. These could include:
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the peptide's structure in solution, mimicking its state in biological fluids.
X-ray crystallography: To obtain a solid-state structure, which can reveal detailed atomic interactions.
Cryo-electron microscopy (Cryo-EM): Particularly useful for visualizing the peptide's interaction with lipid bilayers, providing a snapshot of its membrane-disrupting activity.
UV Raman Spectroscopy: This technique can probe the conformational differences of the peptide under various conditions. acs.org
By applying these advanced methods, researchers can build a comprehensive structural model of this compound, which is essential for understanding its function and for designing more potent and selective analogues. nitech.ac.jproutledge.comnitech.ac.jp
Investigation of Resistance Mechanisms Against this compound
A significant advantage of many antimicrobial peptides is the low rate at which bacteria develop resistance compared to conventional antibiotics. nih.gov However, the potential for resistance development still exists. Future research must proactively investigate the possible mechanisms by which bacteria could evade the antimicrobial action of this compound.
Key areas of investigation should include:
Modifications of the bacterial cell envelope: Bacteria might alter the composition of their cell membranes, reducing the net negative charge and thereby repelling the cationic this compound.
Efflux pumps: The expression of pumps that can actively transport the peptide out of the bacterial cell could confer resistance.
Proteolytic degradation: Bacteria may produce proteases that can cleave and inactivate this compound.
Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, preventing the peptide from reaching the bacterial cells.
Understanding these potential resistance pathways is critical for the long-term therapeutic viability of this compound and for the development of strategies to counteract resistance.
Computational Modeling and Predictive Analytics for Peptide Design
Computational modeling and predictive analytics offer powerful tools to accelerate the design and optimization of novel peptides based on the this compound scaffold. tms.org By leveraging computational approaches, researchers can explore a vast sequence space to identify modifications that enhance antimicrobial potency while minimizing toxicity to host cells.
Future computational studies should focus on:
Molecular dynamics (MD) simulations: To model the interaction of this compound with bacterial and mammalian cell membranes at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) modeling: To identify the key physicochemical properties of the peptide that correlate with its antimicrobial activity.
Machine learning algorithms: To predict the antimicrobial activity and toxicity of novel peptide sequences based on existing data.
These computational efforts can guide the rational design of new this compound analogues with improved therapeutic profiles, reducing the need for extensive and costly experimental screening.
Broader Ecological and Immunological Roles in Amphibians
While the antimicrobial properties of this compound are a primary focus, its broader roles within the amphibian host are also of significant scientific interest. longdom.org Investigating these functions can provide insights into amphibian immunology and the co-evolution of hosts and their microbial environments.
Future research in this area should explore:
Immunomodulatory effects: this compound may have functions beyond direct killing of microbes, such as modulating the host's inflammatory response or promoting wound healing.
Synergistic interactions: The peptide may act in concert with other molecules in the frog's skin secretion to produce a more potent and broad-spectrum antimicrobial effect.
Ecological significance: The composition and activity of this compound may vary depending on the frog's environment, diet, and the specific microbial challenges it faces.
By examining these broader ecological and immunological roles, scientists can gain a more holistic understanding of the importance of this compound for its host and uncover potential new applications for the peptide. longdom.org
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for isolating Japonicin-1CDYa from natural sources?
- Methodological Answer : Isolation requires a multi-step protocol:
Extraction : Use polar solvents (e.g., methanol/water mixtures) under controlled pH (5.5–6.5) to preserve structural integrity .
Purification : Employ reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) and monitor purity via UV absorbance at 220 nm .
Characterization : Validate using high-resolution mass spectrometry (HR-MS) and circular dichroism (CD) spectroscopy to confirm peptide conformation .
- Key Considerations : Document solvent ratios, temperature, and centrifugation speeds to ensure reproducibility .
Q. What standard analytical techniques are recommended for characterizing this compound's structural integrity?
- Methodological Answer :
- Primary Techniques :
NMR Spectroscopy : Perform 2D - HSQC to resolve overlapping peaks in crowded spectral regions .
Mass Spectrometry : Use MALDI-TOF MS for accurate molecular weight determination and post-translational modification analysis .
- Secondary Validation : Compare retention times in HPLC with synthetic standards to confirm identity .
Q. How should researchers design dose-response experiments to evaluate this compound's antimicrobial activity?
- Methodological Answer :
Range Selection : Test concentrations spanning 0.1–100 µM, based on preliminary MIC assays .
Controls : Include positive controls (e.g., polymyxin B) and vehicle-only negative controls .
Endpoint Metrics : Measure bacterial viability via CFU counts and membrane integrity via propidium iodide uptake .
- Data Interpretation : Use nonlinear regression models (e.g., Hill equation) to calculate EC values .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across different cell lines be systematically resolved?
- Methodological Answer :
Variable Standardization : Re-evaluate cell culture conditions (e.g., serum concentration, passage number) to minimize batch variability .
Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify host-cell pathways differentially affected by the peptide .
Statistical Validation : Apply mixed-effects models to account for inter-experimental variability .
Q. What computational strategies are effective in modeling this compound's interaction with microbial membranes?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Use all-atom force fields (e.g., CHARMM36) to simulate peptide insertion into lipid bilayers over ≥200 ns trajectories .
Docking Studies : Employ flexible docking algorithms (e.g., AutoDock Vina) to predict binding affinities with bacterial membrane proteins .
Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrophobic and electrostatic interactions .
- Validation : Cross-reference computational results with experimental data from surface plasmon resonance (SPR) .
Q. How can multi-omics approaches enhance understanding of this compound's mechanism of action?
- Methodological Answer :
Proteomics : Perform LC-MS/MS to identify host proteins differentially expressed post-treatment (e.g., inflammatory mediators) .
Metabolomics : Use -NMR to track metabolic shifts in bacterial cells (e.g., ATP depletion, ROS accumulation) .
Integration : Apply pathway enrichment analysis (e.g., KEGG) to link omics datasets and identify synergistic targets .
- Ethical Compliance : Ensure data transparency by depositing raw omics data in public repositories (e.g., PRIDE, MetaboLights) .
Q. What methodologies are critical for resolving discrepancies in this compound's cytotoxicity profiles between in vitro and in vivo models?
- Methodological Answer :
Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled -Japonicin-1CDYa .
Toxicity Assays : Perform histopathological analysis of major organs (e.g., kidney, liver) in animal models .
Dose Optimization : Use allometric scaling to translate in vitro effective doses to in vivo equivalents .
Methodological Frameworks
- Experimental Design : Follow ’s principles for reproducibility, including explicit documentation of equipment calibration and reagent lot numbers .
- Data Contradiction Analysis : Apply ’s iterative approach, revisiting initial assumptions and conducting sensitivity analyses .
- Research Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "Does this compound (Intervention) reduce biofilm formation (Outcome) in Pseudomonas aeruginosa (Population) compared to colistin (Comparison)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
